

# ibogaine safety guidelines clinical settings

**Author:** Smolecule Technical Support Team. **Date:** February 2026

## Compound Focus: Ibogaine

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## Frequently Asked Questions (FAQs)

- **What are the primary safety concerns with ibogaine administration?** The most significant risk is **cardiotoxicity**, specifically dose-dependent **QTc interval prolongation**, which can lead to a fatal arrhythmia known as Torsades de Pointes [1] [2]. Other common effects include severe transient **ataxia** (inability to coordinate muscle movements) and nausea/vomiting during the acute phase [1] [2].
- **Which patient populations require the strictest exclusion criteria?** Candidates should be rigorously screened for pre-existing cardiac conditions. Key exclusion criteria include a history of **clinically significant cardiac disease, long QT syndrome, syncope**, or baseline **QTc > 450 ms for men and > 470 ms for women**. Additional exclusions cover severe liver or renal dysfunction and abnormal serum potassium levels [1].
- **What medical supervision is required during treatment?** Administration must occur in a setting with **continuous cardiac monitoring** (12-lead ECG) for at least 24 hours post-ingestion, with staff trained to manage cardiac emergencies [3] [1]. The care team should include **medical doctors and qualified nursing staff** to manage both cardiac risks and intense psychomimetic effects [3] [4].
- **How can the risk of adverse cardiac events be mitigated?** Risks can be managed through **careful patient screening, correction of electrolyte imbalances** before dosing, and having protocols for intravenous magnesium administration ready [3]. **Avoid concomitant use of other QT-prolonging medications** [1].

## Troubleshooting Guide: Managing Common Issues

Issue	Underlying Cause / Mechanism	Risk Mitigation & Action Plan
<b>QTc Prolongation</b>	Blockage of the hERG potassium channel, slowing cardiac repolarization [1] [2].	<b>Pre-dose:</b> Screen for cardiac history, check electrolytes. <b>Post-dose:</b> Continuous ECG monitoring for >24h. If QTc >500ms, be prepared for IV magnesium and emergency intervention [3] [1].
<b>Severe Ataxia</b>	Cerebellar effects, potentially linked to temporary impact on Purkinje cells [1] [2].	Inform patient; complete bed rest; ensure physical safety and assistance with ambulation for 24-36 hours post-dose [1].
<b>Nausea &amp; Vomiting</b>	Common somatic side effect during the initial visionary phase [2].	Administer prophylactic antiemetics (e.g., metoclopramide) for patient comfort and to ensure full ingestion of the dose [1].
<b>Psychomimetic Effects</b>	Oneirophrenic (dream-like) state; can include confusion, anxiety, or mood disturbances [2].	Continuous psychological support in a calm, controlled environment. Use Delirium Observation Scale (DOS) for monitoring. Most effects are manageable and transient [1].

## Experimental Protocol & Safety Data

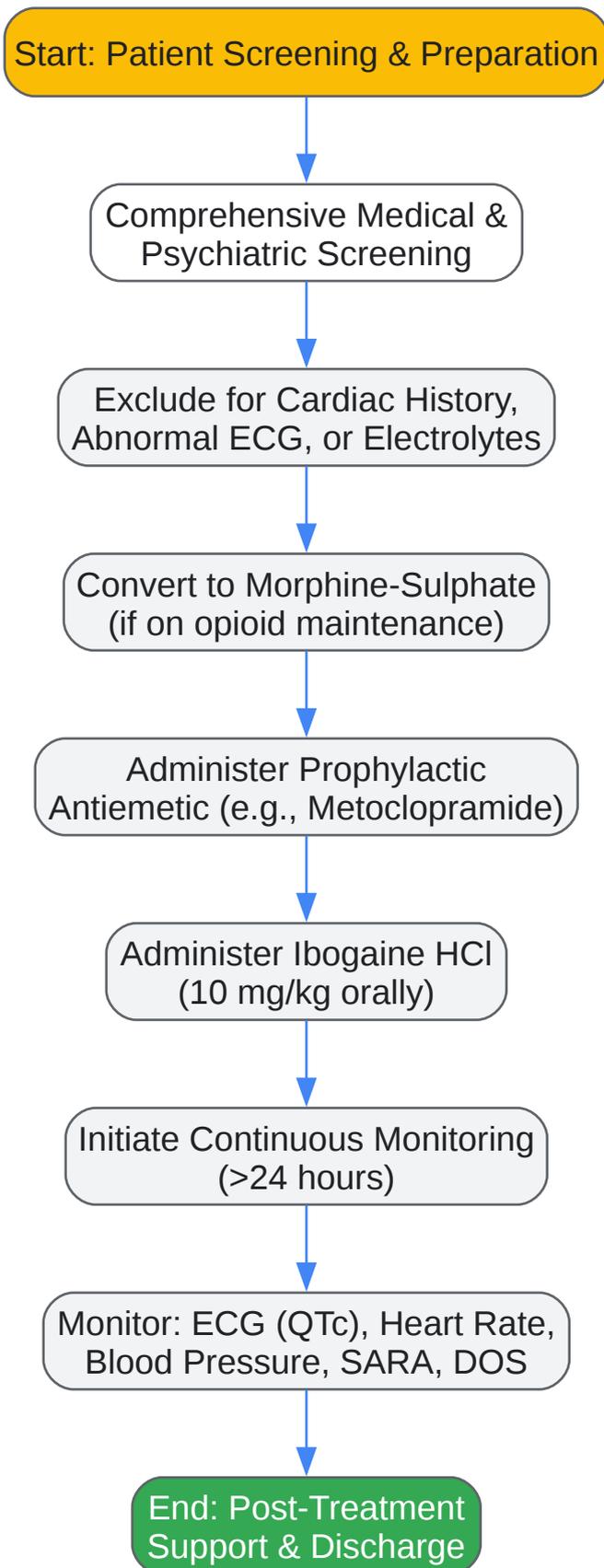
For your reference, here is a summary of safety data from a clinical study and a structured administration protocol.

**Table: Cardiac Safety Data from an Open-Label Observational Study (n=14) [1]**

Safety Parameter	Findings
<b>Average Maximum QTc (Fridericia) Prolongation</b>	95 ms (range: 29 - 146 ms)

Safety Parameter	Findings
Subjects with QTc > 500 ms	50% (7 of 14 subjects)
Subjects with QTc > 450 ms beyond 24 hours	43% (6 of 14 subjects)
Observation of Torsades de Pointes	None
Other Notable Effects	Bradycardia and severe transient ataxia observed in all patients.

**Ibogaine Administration Safety Protocol** [1] This workflow outlines the key steps for safe administration based on a clinical study using 10 mg/kg **ibogaine**-HCl orally.



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## Ibogaine Clinical Administration Workflow

## A Note on Sourcing & Ethics

The increasing global interest in **ibogaine** has led to ethical concerns regarding the sustainability of its plant source, *Tabernanthe iboga*, and the fair inclusion of Indigenous knowledge [4]. Please consider:

- **Sustainable Sourcing:** The root bark is traditionally used by the Bwiti people in Gabon, and high demand has led to poaching and depletion of natural reserves [4].
- **Alternative Sources: Voacanga africana** is another plant that contains **ibogaine** and is being used in some clinical trials to reduce pressure on *T. iboga* [4].

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